4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine
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Overview
Description
4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine is an organic compound with a complex structure that includes a morpholine ring and a sulfonyl group attached to a methoxy-substituted dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine typically involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or other strong bases.
Major Products
Oxidation: 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonylmorpholine.
Reduction: 4-(4-Methoxy-2,5-dimethylphenyl)sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)sulfonylmorpholine: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
4-(2,5-Dimethylphenyl)sulfonylmorpholine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
4-(4-Methoxy-2,5-dimethylphenyl)sulfide: Lacks the sulfonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-(4-Methoxy-2,5-dimethylphenyl)sulfonylmorpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its solubility and reactivity, while the sulfonyl group provides strong binding interactions with biological targets.
Properties
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-9-13(11(2)8-12(10)17-3)19(15,16)14-4-6-18-7-5-14/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONAWGCVRXIHQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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